molecular formula C21H39O7P B13040287 1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate

1-(9Z,12Z-octadecadienoyl)-glycero-3-phosphate

Cat. No.: B13040287
M. Wt: 434.5 g/mol
InChI Key: ZQTAMPRZFOOEEP-KKFOGOCZSA-N
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Description

(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate is a complex organic compound that features a linoleic fatty acid backbone with a hydroxyl group and a phosphonooxy group attached to a propyl chain. This compound is notable for its unique structure, which combines elements of fatty acids and phospholipids, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate typically involves multiple steps, starting from commercially available linoleic acid. The process includes the following key steps:

    Esterification: Linoleic acid is esterified with glycerol to form a glycerol ester.

    Hydroxylation: The ester undergoes hydroxylation to introduce the hydroxyl group at the second carbon of the propyl chain.

    Phosphorylation: The hydroxylated ester is then phosphorylated using phosphoric acid or a suitable phosphorylating agent to attach the phosphonooxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the linoleic acid backbone can be oxidized to form epoxides or hydroxylated products.

    Reduction: The compound can be reduced to saturate the double bonds, resulting in a fully saturated fatty acid derivative.

    Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroperoxides.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Various substituted phospholipids and fatty acid esters.

Scientific Research Applications

(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of phospholipids and fatty acids in various chemical reactions.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the formulation of specialized lipids for use in cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of (9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (9Z,12Z)-octadecadien-1-ol: A long-chain fatty alcohol with similar double bonds but lacking the phosphonooxy group.

    3-(Phosphonooxy)propane-1,2-diyl (9Z,12Z,9′Z,12′Z)bis-octadeca-9,12-dienoate: A compound with a similar phosphonooxy group but different fatty acid chains.

    (2S)-3-[(9Z)-Octadec-9-enoyloxy]-2-(octadecyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate: Another phospholipid with a different structural arrangement.

Uniqueness

(9Z,12Z)-®-2-Hydroxy-3-(phosphonooxy)propyloctadeca-9,12-dienoate is unique due to its specific combination of a linoleic acid backbone with hydroxyl and phosphonooxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H39O7P

Molecular Weight

434.5 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-phosphonooxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26)/b7-6-,10-9-/t20-/m1/s1

InChI Key

ZQTAMPRZFOOEEP-KKFOGOCZSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Origin of Product

United States

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